

Application Notes and Protocols for 4-Aminooxane-4-carbonitrile in Drug Discovery

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Compound of Interest

Compound Name: 4-Aminooxane-4-carbonitrile

Cat. No.: B112695

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel chemical scaffolds is a cornerstone of modern drug discovery, providing the foundation for developing new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic properties. The nitrile group is a versatile functional group found in numerous approved drugs, often contributing to target binding through hydrogen bonding or by acting as a bioisostere for other functional groups.^[1] This document outlines the potential application of **4-aminoxxane-4-carbonitrile**, a unique heterocyclic scaffold, in drug discovery campaigns.

While specific biological activity for **4-aminoxxane-4-carbonitrile** is not extensively documented in publicly available literature, its structural motifs—a cyclic ether, a tertiary amine, and a nitrile group—suggest its potential as a scaffold for developing inhibitors for various enzyme classes, such as kinases or proteases. This application note provides a hypothetical framework and detailed protocols for exploring the utility of **4-aminoxxane-4-carbonitrile** as a novel scaffold, using the inhibition of a hypothetical serine/threonine kinase, "Kinase-X," as an illustrative example.

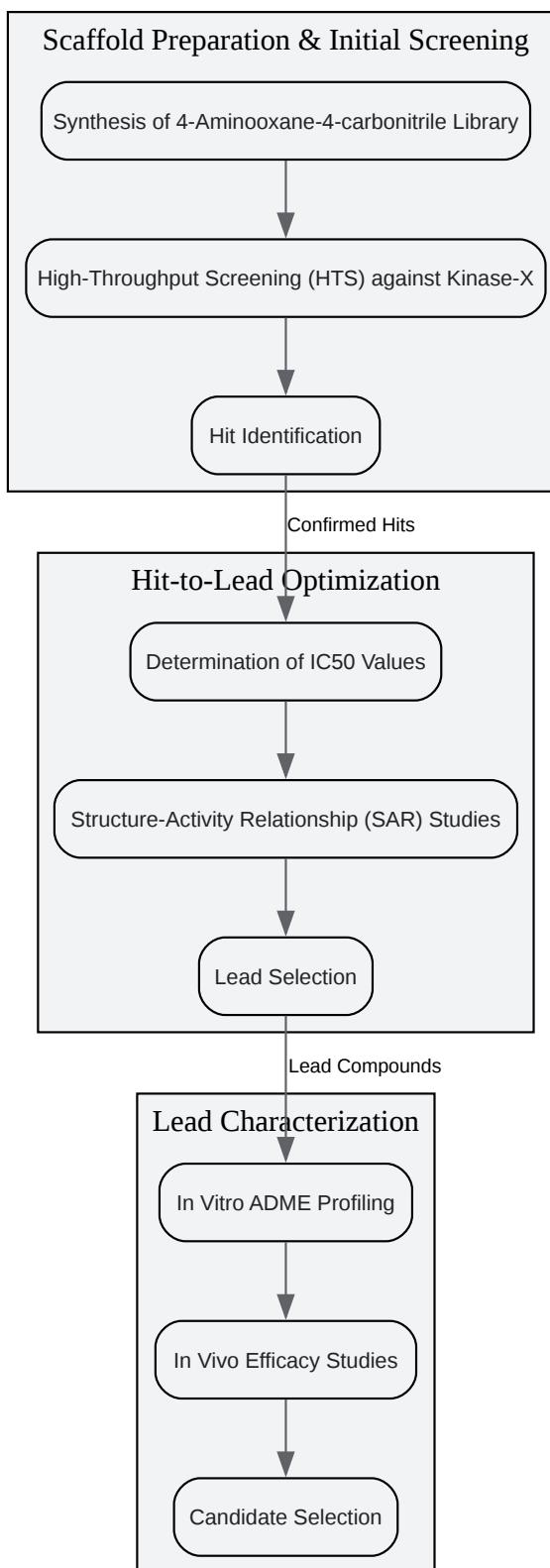
Chemical Properties

Property	Value
CAS Number	50289-12-8
Chemical Formula	C ₆ H ₁₀ N ₂ O
Molecular Weight	126.2 g/mol
Appearance	White to off-white solid
Purity	>96.0%

Proposed Application: Kinase Inhibition

The 4-aminopyrazolopyrimidine and related scaffolds have shown significant promise in the development of kinase inhibitors.^[2] By analogy, the **4-aminoxane-4-carbonitrile** scaffold could be explored for similar applications. The nitrogen atoms can serve as hydrogen bond donors and acceptors, while the oxane ring provides a three-dimensional structure that can be functionalized to achieve specific interactions within a kinase active site. The nitrile group can also participate in crucial hydrogen bonding interactions with the hinge region of the kinase.^[3]

Logical Workflow for Scaffold Evaluation



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Caption: Workflow for evaluating **4-aminooxane-4-carbonitrile** as a kinase inhibitor scaffold.

Experimental Protocols

Protocol 1: Synthesis of a 4-Aminooxane-4-carbonitrile Derivative Library

This protocol describes a general method for the derivatization of the primary amine of **4-aminooxane-4-carbonitrile** via reductive amination.

Materials:

- **4-Aminooxane-4-carbonitrile**
- A library of aldehydes or ketones
- Sodium triacetoxyborohydride (STAB)
- Dichloroethane (DCE) or Tetrahydrofuran (THF)
- Glacial acetic acid
- Saturated aqueous sodium bicarbonate
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

- To a solution of **4-aminooxane-4-carbonitrile** (1.0 eq) in DCE, add the desired aldehyde or ketone (1.1 eq) and glacial acetic acid (0.1 eq).
- Stir the mixture at room temperature for 30 minutes.
- Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

- Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
- Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
- Extract the aqueous layer with dichloromethane (3 x 20 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield the desired N-substituted **4-aminoxane-4-carbonitrile** derivative.
- Characterize the final product by ^1H NMR, ^{13}C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method to determine the inhibitory activity of the synthesized compounds against Kinase-X using a commercial luminescence-based kinase assay kit.

Materials:

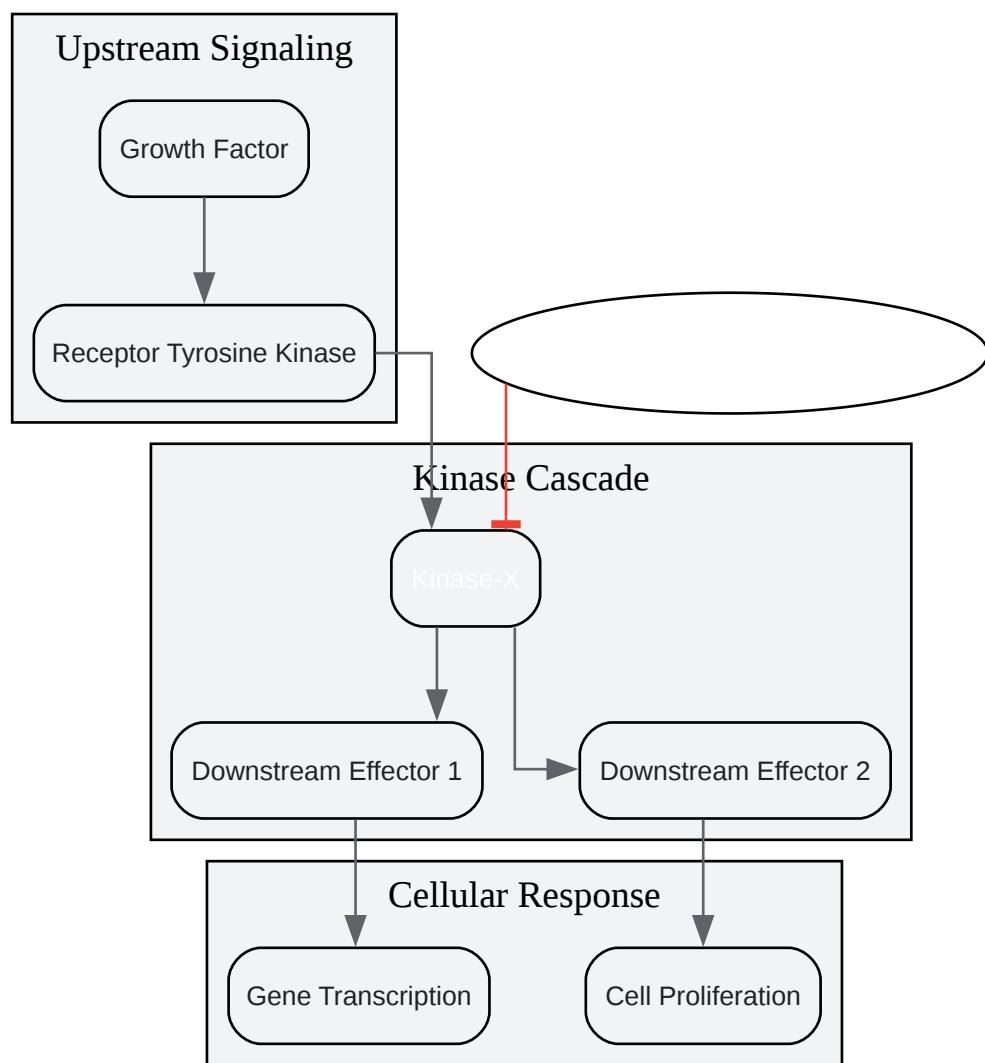
- Synthesized **4-aminoxane-4-carbonitrile** derivatives dissolved in DMSO
- Recombinant Kinase-X
- Kinase substrate (e.g., a generic peptide substrate)
- ATP
- Kinase assay buffer
- Luminescent kinase assay reagent (e.g., ADP-GloTM)
- White, opaque 384-well assay plates

- Plate reader capable of measuring luminescence

Procedure:

- Prepare a serial dilution of the test compounds in DMSO.
- In a 384-well plate, add 5 μ L of the kinase reaction buffer.
- Add 1 μ L of the diluted test compound or DMSO (for control wells).
- Add 2 μ L of the Kinase-X and substrate mixture.
- Initiate the kinase reaction by adding 2 μ L of ATP solution.
- Incubate the plate at room temperature for 1 hour.
- Stop the kinase reaction and measure the remaining ATP by adding 10 μ L of the luminescent kinase assay reagent according to the manufacturer's instructions.
- Incubate for the recommended time to allow for signal development.
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each compound concentration and determine the IC_{50} value by fitting the data to a four-parameter logistic curve.

Hypothetical Signaling Pathway Inhibition



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Caption: Proposed mechanism of action for a **4-aminooxane-4-carbonitrile**-based Kinase-X inhibitor.

Data Presentation

Table 1: Hypothetical In Vitro Activity of 4-Aminooxane-4-carbonitrile Derivatives against Kinase-X

Compound ID	R-Group on Amine	Kinase-X IC ₅₀ (nM)
AOCN-01	-H	>10,000
AOCN-02	-CH ₂ -Ph	8,500
AOCN-03	-CH ₂ -(4-Cl-Ph)	1,200
AOCN-04	-CH ₂ -(3,4-diCl-Ph)	450
AOCN-05	-CH ₂ -(4-F-Ph)	980
AOCN-06	-CH ₂ -(4-MeO-Ph)	2,300

Data is hypothetical and for illustrative purposes only.

Protocol 3: Cell-Based Proliferation Assay

This protocol measures the effect of the lead compounds on the proliferation of a cancer cell line that is dependent on Kinase-X activity.

Materials:

- Cancer cell line (e.g., MCF-7, HCT-116)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Lead compounds dissolved in DMSO
- Cell proliferation reagent (e.g., CellTiter-Glo®)
- Sterile, clear-bottom, white-walled 96-well plates
- Humidified incubator (37°C, 5% CO₂)

Procedure:

- Seed the cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.

- Incubate the plate for 24 hours to allow for cell attachment.
- Prepare serial dilutions of the lead compounds in the complete medium.
- Remove the old medium from the wells and add 100 μ L of the medium containing the test compounds or DMSO (vehicle control).
- Incubate the plate for 72 hours.
- Equilibrate the plate to room temperature for 30 minutes.
- Add 100 μ L of the cell proliferation reagent to each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition of cell proliferation and determine the GI_{50} (concentration for 50% inhibition of cell growth).

Conclusion

The **4-aminooxane-4-carbonitrile** scaffold presents an intriguing starting point for the development of novel small molecule inhibitors. Its unique three-dimensional structure and the presence of key functional groups offer multiple avenues for chemical modification to achieve potent and selective inhibition of therapeutic targets. The protocols and workflow outlined in this document provide a comprehensive framework for researchers to begin exploring the potential of this and other novel scaffolds in their drug discovery programs. Further studies, including co-crystallization with the target protein, will be crucial for understanding the binding mode and guiding further optimization efforts.

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